3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride
Overview
Description
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can interact with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar trifluoromethyl groups have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar trifluoromethyl groups have been found to exhibit various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the amino propanoic acid moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the overall production process, ensuring the compound meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- (4-(Trifluoromethyl)phenyl)methanamine
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-trifluoromethylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methylamino]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-15-6-5-10(16)17;/h1-4,15H,5-7H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYXYDDOZDGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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